Alosetron-d3 Hydrochlorid

Übersicht

Beschreibung

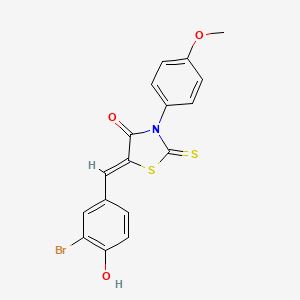

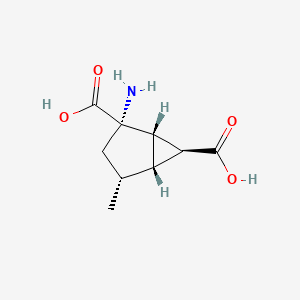

GR-68755C D3, also known as Alosetron D3 Hydrochloride, is a deuterium-labeled version of Alosetron. Alosetron is a potent and highly selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily used in scientific research to study the effects of serotonin receptor antagonism .

Wissenschaftliche Forschungsanwendungen

GR-68755C D3 wird in der wissenschaftlichen Forschung häufig eingesetzt, da es den Serotonin-5-HT3-Rezeptor selektiv antagonisieren kann. Einige seiner Anwendungen umfassen:

Chemie: Wird verwendet, um die Auswirkungen der Deuteriummarkierung auf chemische Reaktionen und die molekulare Stabilität zu untersuchen.

Biologie: Wird in der Forschung zur Serotoninrezeptorfunktion und seiner Rolle in verschiedenen physiologischen Prozessen eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen wie Reizdarmsyndrom und anderen gastrointestinalen Störungen untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf den Serotonin-5-HT3-Rezeptor abzielen .

5. Wirkmechanismus

GR-68755C D3 übt seine Wirkungen aus, indem es selektiv den Serotonin-5-HT3-Rezeptor antagonisiert. Dieser Rezeptor ist an der Regulation verschiedener physiologischer Prozesse beteiligt, darunter die gastrointestinale Motilität und die Schmerzempfindung. Durch Blockieren des Rezeptors kann GR-68755C D3 diese Prozesse modulieren und therapeutische Vorteile bei Erkrankungen wie Reizdarmsyndrom bieten .

Ähnliche Verbindungen:

Alosetron: Die nicht-deuterierte Version von GR-68755C D3, ebenfalls ein selektiver Serotonin-5-HT3-Rezeptor-Antagonist.

Ondansetron: Ein weiterer Serotonin-5-HT3-Rezeptor-Antagonist, der hauptsächlich als Antiemetikum eingesetzt wird.

Granisetron: Ähnlich wie Ondansetron, wird verwendet, um Übelkeit und Erbrechen zu verhindern, die durch Chemotherapie verursacht werden

Einzigartigkeit: GR-68755C D3 ist aufgrund seiner Deuteriummarkierung einzigartig, die eine verbesserte Stabilität bietet und präzisere Studien des Serotonin-5-HT3-Rezeptors ermöglicht. Dies macht es zu einem wertvollen Werkzeug in der Grundlagenforschung und angewandten Forschung .

Wirkmechanismus

Target of Action

Alosetron-d3 Hydrochloride, also known as Alosetron (D3 Hydrochloride) or Lotronex-d3, is a potent and selective antagonist of the serotonin 5-HT3 receptor type . These receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .

Mode of Action

The activation of 5-HT3 receptors and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to irritable bowel syndrome (IBS) . By blocking these receptors, Alosetron-d3 Hydrochloride is able to effectively control IBS .

Biochemical Pathways

Alosetron-d3 Hydrochloride modulates serotonin-sensitive gastrointestinal (GI) processes . It blocks the fast 5HT3-mediated depolarization of guinea-pig myenteric and submucosal neurons . This blockade may inhibit unpleasant visceral sensations such as nausea, bloating, and pain .

Pharmacokinetics

Alosetron-d3 Hydrochloride exhibits rapid absorption and has a volume of distribution of 65 to 95 L . It undergoes extensive hepatic metabolism via CYP2C9, 3A4, and 1A2 . Thirteen metabolites have been detected in the urine, but their biological activity is unknown . The compound is excreted in the urine (74%, 13% of total dose as unchanged drug) and feces (11%, 1% of total dose as unchanged drug) . The time to peak is 1 hour, and the elimination half-life is 1.5 hours .

Result of Action

The blockade of 5-HT3 receptors by Alosetron-d3 Hydrochloride results in the modulation of the enteric nervous system . This modulation can reduce pain, abdominal discomfort, urgency, and diarrhea in patients with IBS . Alosetron-d3 Hydrochloride has also been shown to decrease visceral sensation, which reduces pain and rectal urgency in IBS associated with constipation .

Action Environment

The action of Alosetron-d3 Hydrochloride is influenced by various factors. For instance, plasma concentrations are 30% to 50% lower and less variable in men . Also, plasma levels are elevated by about 40% in patients 65 years and older . Furthermore, exposure to Alosetron-d3 Hydrochloride is increased in individuals with hepatic function impairment .

Biochemische Analyse

Biochemical Properties

Alosetron (D3 Hydrochloride) has an antagonist action on the 5-HT3 receptors, which may modulate serotonin-sensitive gastrointestinal (GI) processes . It interacts with these receptors, affecting the regulation of visceral pain, colonic transit, and GI secretions processes that are related to IBS .

Cellular Effects

Alosetron (D3 Hydrochloride) exerts its effects on various types of cells, particularly those in the gastrointestinal tract. By blocking the 5-HT3 receptors, Alosetron (D3 Hydrochloride) is able to effectively control IBS . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Alosetron (D3 Hydrochloride) involves its potent and selective antagonism of the serotonin 5-HT3 receptor . Activation of these receptors and the resulting neuronal depolarization affects the regulation of visceral pain, colonic transit, and GI secretions processes that are related to IBS . By blocking these receptors, Alosetron (D3 Hydrochloride) is able to effectively control IBS .

Temporal Effects in Laboratory Settings

It is known that Alosetron (D3 Hydrochloride) was voluntarily withdrawn from the US market in November 2000 due to numerous reports of severe adverse effects .

Metabolic Pathways

The metabolism of Alosetron (D3 Hydrochloride) involves the human microsomal cytochrome P450 (CYP) system, shown in vitro to involve enzymes CYP2C9 (30%), CYP3A4 (18%), and CYP1A2 (10%) .

Subcellular Localization

5-HT3 receptors, which Alosetron (D3 Hydrochloride) targets, are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GR-68755C D3 involves the incorporation of deuterium atoms into the Alosetron molecule. This process typically requires the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium without affecting the overall structure of the molecule .

Industrial Production Methods: Industrial production of GR-68755C D3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the necessary reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: GR-68755C D3 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen verwendet, um Substitutionsreaktionen zu erzielen

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .

Vergleich Mit ähnlichen Verbindungen

Alosetron: The non-deuterated version of GR-68755C D3, also a selective serotonin 5-HT3 receptor antagonist.

Ondansetron: Another serotonin 5-HT3 receptor antagonist used primarily as an antiemetic.

Granisetron: Similar to Ondansetron, used to prevent nausea and vomiting caused by chemotherapy

Uniqueness: GR-68755C D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies of the serotonin 5-HT3 receptor. This makes it a valuable tool in both basic and applied research .

Eigenschaften

IUPAC Name |

2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYQZOVOVDSGJH-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(NC=N4)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675546 | |

| Record name | 5-(~2~H_3_)Methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189919-71-8 | |

| Record name | 5-(~2~H_3_)Methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

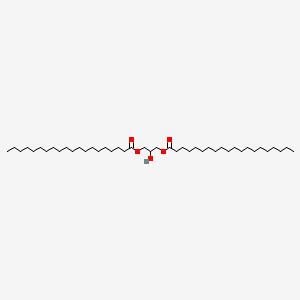

![9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B1139192.png)

![3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride](/img/structure/B1139196.png)